molecular formula C17H11ClN4O2S2 B4526775 5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B4526775
M. Wt: 402.9 g/mol
InChI Key: JNBRNXWSMUSMRP-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the thiadiazole and oxazole rings, followed by the introduction of the chlorophenyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and environmental sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and oxazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-chlorophenyl)-5-((3-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine
  • (2E)-3-[5-(4-chlorophenyl)-2-furyl]acrylic acid

Uniqueness

5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O2S2/c1-9-2-7-14(25-9)15-19-17(26-22-15)20-16(23)12-8-13(24-21-12)10-3-5-11(18)6-4-10/h2-8H,1H3,(H,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBRNXWSMUSMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide

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